N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Description
The introduction of "N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride" involves its significance in the realm of organic chemistry, particularly in the synthesis of complex molecules that exhibit a range of biological activities. The compound's structure suggests potential for interactions with biological molecules, making it a candidate for further chemical modifications to explore therapeutic effects.
Synthesis Analysis
Research on similar compounds, such as the development of key intermediates for CCR5 antagonists, provides insights into potential synthesis pathways that might be applicable for our target compound. For instance, Hashimoto et al. (2002) describe a new and efficient synthesis method for a key intermediate with a morpholine component, which could parallel the synthesis of the target compound through reductive alkylation and alkylation steps, demonstrating a scalable method using commercially available reagents (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and aniline components has been explored through crystallography and NMR studies, revealing their planar backbone and specific dihedral angles between rings, as detailed by Su et al. (2013). These structural analyses can be extrapolated to understand the conformational preferences of the target compound, which likely exhibits similar heterocyclic imino structures and supramolecular assembly through hydrogen bonding (Su et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of the target compound can be inferred from studies on similar aniline and morpholine derivatives. For example, the aminomethylation reactions of morpholinium compounds, as described by Dotsenko et al. (2016), provide insights into the types of chemical transformations our target compound might undergo, indicating the influence of the morpholine component on the compound's reactivity and the formation of structurally complex derivatives (Dotsenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds closely related to the target molecule, such as solubility, melting points, and crystallinity, can be gleaned from detailed synthetic and characterization studies. Although specific data for the target compound was not found, parallels from related compounds suggest that its physical properties would be influenced by its heterocyclic and halogenated components, affecting its solubility and stability.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for understanding the target compound's behavior in chemical syntheses and potential biological applications. Insights from reactions of functionalized anilines with dimethyl carbonate, as studied by Selva et al. (2003), suggest that the target compound may exhibit selective reactivity patterns, particularly in N-methylation reactions, highlighting its utility in synthesizing N-alkylated aniline derivatives (Selva et al., 2003).
properties
IUPAC Name |
N,N-dimethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-17(2)15-5-3-14(4-6-15)13-16-7-8-18-9-11-19-12-10-18;;/h3-6,16H,7-13H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEABVQSHSEBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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